3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide is an organic compound characterized by the presence of bromine, chlorine, and furan functional groups
Properties
CAS No. |
853330-58-2 |
|---|---|
Molecular Formula |
C19H15BrClNO2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C19H15BrClNO2/c20-14-6-4-13(5-7-14)18-10-8-17(24-18)9-11-19(23)22-16-3-1-2-15(21)12-16/h1-8,10,12H,9,11H2,(H,22,23) |
InChI Key |
OBPVQWICCYZSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide typically involves multi-step organic reactions. One common approach is the coupling of 4-bromophenyl and 3-chlorophenyl groups through a furan ring, followed by the introduction of a propanamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up processes. These methods aim to enhance efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-(4-Chlorophenyl)-1H-Pyrazol-5-Amine: Shares similar halogenated aromatic rings but differs in the core structure.
3-(3-Bromophenyl)-2-(4-Chlorophenyl)-5-(2-Naphthyl)-5-Oxopentanenitrile: Contains similar bromine and chlorine substituents but has a different backbone.
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chlorophenyl)propanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C18H17BrClN
- Molecular Weight : 363.69 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including its anticancer properties and antimicrobial effects. Below are the key areas of investigation:
Anticancer Activity
Several studies have focused on the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways and caspase activation. For example, flavonol derivatives have shown IC50 values significantly lower than established chemotherapeutics, indicating their potential as anticancer agents .
- Case Study : A study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that brominated phenyl groups enhance the antiproliferative activity against specific cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been documented:
- Activity Against Bacteria and Fungi : Compounds with similar substituents have shown promising antibacterial and antifungal activities. For instance, MIC values against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) ranged from 4.69 to 156.47 µM, indicating moderate to good efficacy .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as bromine and chlorine on phenyl rings has been linked to enhanced antimicrobial activity, suggesting that these modifications may improve interactions with microbial targets .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Flavonol derivatives | 0.46 ± 0.02 µM (6l) | Induction of apoptosis via caspase activation |
| Antimicrobial | Various derivatives | 4.69 - 156.47 µM | Disruption of bacterial cell walls |
Table 2: SAR Observations
| Compound | Substituents | Observed Activity |
|---|---|---|
| Compound A | Bromine, Chlorine | High anticancer activity |
| Compound B | Methyl, Hydroxy | Moderate antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
